Bisphenol Z-d6
Description
Evolution of Analytical Approaches for Trace Organic Contaminants
The detection and quantification of trace organic contaminants (TrOCs) in environmental and biological matrices present a significant analytical challenge. labmanager.com These compounds, which include pesticides, pharmaceuticals, and industrial chemicals like bisphenols, often exist at very low concentrations (ng/L to µg/L). labmanager.comresearchgate.net Over the past few decades, analytical methodologies have evolved dramatically to meet the demand for higher sensitivity and selectivity.
Early methods often involved simple spectroscopic or chromatographic techniques, which struggled with complex sample matrices and low analyte concentrations. The progression of analytical science has led to the widespread adoption of powerful combinative techniques, most notably liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). labmanager.comnih.gov This approach offers superior separation of complex mixtures and highly selective and sensitive detection, making it the gold standard for trace organic analysis. labmanager.comuniv-rennes.fr Further advancements include the development of high-resolution mass spectrometry (HRMS) for non-targeted screening and the use of novel solid-phase extraction (SPE) methods to preconcentrate analytes and remove interfering substances from samples like water, soil, and air. nih.govuniv-rennes.fruniv-rennes.fr These sophisticated tools are essential for monitoring pollutants, assessing their environmental fate, and ensuring food and water safety. labmanager.comuniv-rennes.fr
Contextual Overview of Bisphenol Z (BPZ) Research
Bisphenol Z (BPZ), chemically known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a structural analogue of the more widely known Bisphenol A (BPA). researchgate.netacs.org Like BPA, BPZ is used as a monomer in the manufacturing of various polymer materials, including high-performance polycarbonates, polyesters, and epoxy resins. researchgate.netacs.org These materials are utilized in a range of industrial applications, such as optical films, adhesives, and coatings. acs.org
Research into BPZ and its derivatives has gained traction, partly as a response to the search for alternatives to BPA. researchgate.net Studies have investigated the synthesis of BPZ, often through the acid-catalyzed reaction of phenol (B47542) with cyclohexanone (B45756). acs.org The presence of BPZ has been detected in industrial wastewater and other environmental compartments, making its monitoring a subject of environmental research. researchgate.net Investigations into its properties, such as its solubility in various solvents, are crucial for understanding its environmental behavior and for optimizing its use in industrial polymerization processes. acs.org
Significance of Bisphenol Z-d6 as a Mechanistic and Quantitative Research Tool
This compound (BPZ-d6) is the deuterium-labeled analogue of Bisphenol Z. medchemexpress.comclearsynth.com In this compound, six hydrogen atoms on the cyclohexane (B81311) ring are replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. medchemexpress.com This isotopic substitution results in a molecule with a higher mass (a mass shift of +6) but with chemical properties that are virtually identical to the unlabeled BPZ. sigmaaldrich.com
The primary and most critical application of this compound is as an internal standard for quantitative analysis using the stable isotope dilution assay (SIDA) method, typically coupled with LC-MS/MS. epa.govmedchemexpress.com When measuring the concentration of BPZ in complex samples such as river water, soil, or biological tissues, the presence of other co-extracted compounds can interfere with the instrument's response, either suppressing or enhancing the signal of the analyte. By adding a known amount of BPZ-d6 to the sample prior to extraction and cleanup, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov In the mass spectrometer, BPZ and BPZ-d6 are separated by their mass-to-charge ratio, allowing for independent measurement. The ratio of the native analyte to the labeled standard is then used to calculate the original concentration of BPZ with high accuracy and precision, mitigating the challenges of matrix effects and sample recovery. nih.govresearchgate.net
Furthermore, stable isotope-labeled compounds like BPZ-d6 can serve as tracers in studies aimed at understanding the metabolic fate and environmental degradation pathways of the parent compound. nih.govmedchemexpress.com By exposing biological systems or environmental microcosms to the labeled compound, researchers can track its transformation into various metabolites or degradation products using mass spectrometry, providing clear mechanistic insights. nih.govdphen1.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6 | clearsynth.com |
| Synonym | This compound | clearsynth.com |
| CAS Number | 2733972-12-6 | medchemexpress.comclearsynth.com |
| Chemical Formula | C₁₈H₁₄D₆O₂ | medchemexpress.comclearsynth.com |
| Molecular Weight | 274.39 g/mol | medchemexpress.comclearsynth.com |
| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |
Table 2: Comparison of Native and Deuterated Bisphenol Z
| Feature | Bisphenol Z (BPZ) | This compound |
| Chemical Formula | C₁₈H₂₀O₂ | C₁₈H₁₄D₆O₂ |
| Exact Mass | 268.1463 | 274.1841 |
| Primary Use | Monomer for polymers | Internal standard for quantitative analysis |
| Key Characteristic | Analyte of interest | Stable isotope-labeled standard |
| Mass Spectrum | Precursor ion [M-H]⁻ at m/z 267.1391 | Precursor ion [M-H]⁻ at m/z 273.1768 |
Properties
Molecular Formula |
C₁₈H₁₄D₆O₂ |
|---|---|
Molecular Weight |
274.39 |
Synonyms |
1,1-Bis(4-hydroxyphenyl)cyclohexane-d6; 4,4’-Cyclohexylidenebis-phenol-d6; 4,4’-Cyclohexylidenedi-phenol-d6; 1,1-Bis(p-Hydroxyphenyl)cyclohexane-d6; 4,4’-Cyclohexylidenebisphenol-d6; 4,4’-Cyclohexylidenediphenol-d6; Antigene W-d6; Bis-Z-d6; Dian C-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Bisphenol Z D6
Strategies for Deuterium (B1214612) Incorporation in Bisphenol Analogs
The introduction of deuterium into bisphenol analogs like Bisphenol Z can be achieved through various synthetic strategies. The most common approaches involve either the use of deuterated precursors in the main synthesis or post-synthesis hydrogen-deuterium (H/D) exchange reactions on the final molecule or its intermediates.
Precursor Synthesis and Deuteration Routes
The synthesis of non-deuterated Bisphenol Z is typically achieved through an acid-catalyzed condensation reaction between cyclohexanone (B45756) and two equivalents of phenol (B47542). researchgate.net Therefore, the most direct route to Bisphenol Z-d6 involves the use of deuterated cyclohexanone and/or deuterated phenol as starting materials.
Deuteration of Cyclohexanone:
Cyclohexanone can be deuterated through catalytic hydrogen-deuterium exchange reactions. This is often achieved by heating cyclohexanone in the presence of a catalyst, such as platinum or palladium on carbon, in a deuterium-rich solvent like heavy water (D₂O). royalsocietypublishing.orgmit.edu The reaction proceeds via the formation of an enol or enolate intermediate, which allows for the exchange of alpha-hydrogens with deuterium. To achieve high levels of deuteration on the cyclohexane (B81311) ring, forcing conditions such as high temperatures may be required.
Deuteration of Phenol:
Phenol can be deuterated at the aromatic ring positions through several methods. Acid-catalyzed H/D exchange using deuterated acids like deuterated sulfuric acid (D₂SO₄) can lead to the substitution of hydrogens at the ortho and para positions relative to the hydroxyl group. researchgate.netstackexchange.com More comprehensive deuteration of the aromatic ring can be achieved using heterogeneous catalysts like platinum on carbon (Pt/C) in the presence of D₂O. oup.com This method has been shown to be effective for the deuteration of various phenol derivatives. oup.com
Once the deuterated precursors, such as cyclohexanone-d10 (B56445) and phenol-d6, are synthesized and purified, they can be used in the acid-catalyzed condensation reaction to produce Bisphenol Z with deuterium atoms incorporated into the cyclohexane ring and/or the phenyl groups. The general reaction is as follows:
Cyclohexanone-d10 + 2 Phenol-d5 → Bisphenol Z-d(x) (where x depends on the deuteration of the precursors)
Specific Challenges in Deuterating Cyclohexane Ring Systems
The deuteration of cyclohexane ring systems presents specific challenges primarily due to their conformational flexibility. The cyclohexane ring exists predominantly in a chair conformation, which rapidly interconverts between two equivalent chair forms at room temperature. This dynamic behavior can influence the accessibility of different C-H bonds for H/D exchange.
Axial and equatorial protons have different chemical environments, which can lead to different reaction rates during deuteration. Steric hindrance can also play a significant role, especially in a substituted cyclohexane ring like the one in Bisphenol Z. The bulky phenyl groups attached to the same carbon of the cyclohexane ring can hinder the approach of the catalyst or deuterating agent to certain C-H bonds, potentially leading to incomplete or non-uniform deuteration.
Achieving high isotopic purity and specific deuterium labeling patterns on a cyclohexane ring often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The inherent stability of C-H bonds in an alkane ring, compared to more activated positions, also means that more forcing conditions may be necessary for complete deuteration, which can sometimes lead to side reactions or degradation of the starting material.
Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity Verification
To ensure the quality and reliability of isotopically labeled compounds, it is essential to accurately determine the isotopic purity and confirm the position of the deuterium atoms. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are powerful techniques for this purpose.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a key technique for determining the isotopic abundance and confirming the elemental composition of deuterated compounds. researchgate.netnih.govrsc.org By providing highly accurate mass measurements, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, as well as between different isotopologues of the same compound. researchgate.netnih.govrsc.org
In the analysis of this compound, HRMS can be used to determine the distribution of deuterated species. For instance, a sample of this compound may contain a mixture of molecules with varying numbers of deuterium atoms (e.g., d5, d6, d7). HRMS can resolve the isotopic peaks corresponding to each of these species and allow for the calculation of their relative abundances. The isotopic purity is typically expressed as the percentage of the desired deuterated isotopologue relative to all other isotopologues.
Table 1: Hypothetical Isotopic Abundance Data for a Sample of this compound Determined by HRMS
| Isotopologue | Measured m/z | Theoretical m/z | Relative Abundance (%) |
| Bisphenol Z-d5 | 273.1815 | 273.1813 | 2.5 |
| This compound | 274.1878 | 274.1876 | 96.8 |
| Bisphenol Z-d7 | 275.1941 | 275.1939 | 0.7 |
This table is for illustrative purposes and does not represent actual experimental data.
Tandem mass spectrometry (MS/MS) can further aid in the structural characterization by providing fragmentation patterns. dphen1.com The fragmentation of deuterated bisphenols can reveal information about the location of the deuterium atoms within the molecule. dphen1.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of deuterium atoms in a molecule. While ¹H NMR can show the disappearance of signals at positions where hydrogen has been replaced by deuterium, ²H (deuterium) NMR directly observes the deuterium nuclei. magritek.comwikipedia.orgillinois.edu
The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the direct assignment of deuterium signals to specific positions in the molecule. illinois.edu For this compound, a ²H NMR spectrum would show signals corresponding to the deuterium atoms on the cyclohexane ring, confirming their location. The integration of the signals in a ²H NMR spectrum can also provide a quantitative measure of the deuterium incorporation at each position.
¹³C NMR spectroscopy can also be used to confirm deuteration. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum, providing further evidence for the location of deuterium atoms. rsc.org
Table 2: Expected NMR Data for this compound (Illustrative)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.05 | d | Aromatic C-H (ortho to OH) |
| ¹H | 6.70 | d | Aromatic C-H (meta to OH) |
| ¹H | 4.85 | s | OH |
| ²H | 1.5-2.5 | m | Cyclohexane-d6 |
| ¹³C | 154.0 | s | Aromatic C-OH |
| ¹³C | 145.0 | s | Aromatic C-C(cyclohexyl) |
| ¹³C | 128.0 | s | Aromatic C-H |
| ¹³C | 115.0 | s | Aromatic C-H |
| ¹³C | 44.0 | s | C(cyclohexyl)-Ar |
| ¹³C | 35.0-37.0 | m | Cyclohexane-d6 C-D |
This table is a hypothetical representation of expected NMR data and is for illustrative purposes only.
By combining the information from both high-resolution mass spectrometry and NMR spectroscopy, a comprehensive characterization of this compound can be achieved, ensuring its isotopic purity and structural integrity for its intended applications.
Advanced Analytical Methodologies Employing Bisphenol Z D6
Development of Isotope Dilution Mass Spectrometry (ID-MS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. capes.gov.br The use of stable isotope-labeled internal standards, such as Bisphenol Z-d6, is fundamental to this approach, enabling the correction of both sample preparation losses and instrumental variability.
The core principle of isotope dilution mass spectrometry lies in the addition of a known quantity of an isotopically distinct analog of the analyte to the sample prior to any processing steps. capes.gov.brthermoscientific.com In the context of bisphenol analysis, a precise amount of this compound is spiked into the sample containing the native (unlabeled) Bisphenol Z. Because the deuterated standard has virtually identical physicochemical properties to its native counterpart, it experiences the same losses during extraction, cleanup, and derivatization, and exhibits similar ionization response in the mass spectrometer. thermoscientific.comshimadzu.com
The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. shimadzu.com By measuring the intensity ratio of the native bisphenol to the this compound standard, the initial concentration of the native analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of analyte loss during the analytical procedure. dphen1.comeurl-pesticides.eu This approach effectively mitigates matrix effects and variations in recovery, making it the gold standard for the quantification of trace organic contaminants like bisphenols. eurl-pesticides.eumdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the selective and sensitive determination of bisphenols. researchgate.net The development of an LC-MS/MS method for applications involving this compound requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. nih.gov
Method optimization typically involves selecting an appropriate mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve efficient separation of the target analytes. dphen1.comrestek.com Source parameters in the mass spectrometer, such as gas temperatures, gas flows, and ion spray voltage, are fine-tuned to maximize the ionization of the bisphenols while minimizing background noise. restek.comuni-freiburg.de For bisphenols, which possess acidic phenolic hydroxyl groups, negative electrospray ionization (ESI) is commonly the mode of choice, as it facilitates the formation of deprotonated molecules [M-H]⁻. researchgate.neteuropa.eu
A significant challenge in bisphenol analysis is the separation of structural isomers, which have the same mass and often similar fragmentation patterns, making them indistinguishable by mass spectrometry alone. nih.govresearchgate.net Effective chromatographic separation is therefore essential. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are employed to resolve these isomers. researchgate.netnih.gov
The choice of the stationary phase of the analytical column is critical. While conventional reversed-phase C18 columns are widely used, other column chemistries are often required for challenging separations. For instance, biphenyl (B1667301) and pentafluorophenyl (PFP) phases can offer alternative selectivities for aromatic and isomeric compounds. The separation of bisphenol isomers often requires meticulous optimization of the mobile phase gradient and temperature to achieve baseline resolution. nih.gov
| Column Type | Stationary Phase Chemistry | Commonly Separated Isomers | Reference |
|---|---|---|---|
| Reversed-Phase | C18 (Octadecylsilane) | General purpose, separation of some BPF isomers. | |
| Reversed-Phase | Pentafluorophenyl (PFP) | Enhanced separation of BPF isomers (2,2'-BPF, 2,4'-BPF, 4,4'-BPF). | |
| Reversed-Phase | Phenyl-Hexyl | Separation of iso/n-butyl paraben and other isomers. | |
| Specialty Phase | Biphenyl | Baseline separation of 15 bisphenols, including BPF, BPE, BPB, BPC, and BPZ. | |
| Specialty Phase | Pentafluorophenylpropyl (PFPP) | Separation of BPF isomers. |
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. researchgate.net In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion pair is called a transition.
For Bisphenol Z (BPZ), the deprotonated molecule [M-H]⁻ at m/z 267.2 serves as the precursor ion. Characteristic product ions for quantification and confirmation are m/z 173.4 and m/z 145.2, respectively. For the deuterated internal standard, this compound, the precursor ion would be m/z 273.2. The product ions would be expected to correspond to the fragmentation of the deuterated molecule, and these transitions must be optimized empirically. The use of at least two MRM transitions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier)—is standard practice to ensure unambiguous identification. dphen1.com
In some cases, the inherent ionization efficiency of bisphenols may be low. Derivatization with reagents such as pyridine-3-sulfonyl chloride can be employed to create derivatives with significantly higher ionization efficiency in ESI, thereby improving method sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
|---|---|---|---|---|
| Bisphenol A (BPA) | 227.1 | 212.1 | 133.2 | dphen1.com |
| Bisphenol A-d6 (BPA-d6) | 233.1 | 215.0 | 138.2 | dphen1.com |
| Bisphenol F (BPF) | 199.1 | 105.9 | 93.0 | |
| Bisphenol S (BPS) | 249.0 | 155.0 | 108.0 | |
| Bisphenol Z (BPZ) | 267.2 | 173.4 | 145.2 |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of bisphenols. However, due to the low volatility and polar nature of these phenolic compounds, a derivatization step is mandatory to convert them into more volatile and thermally stable analogues suitable for GC analysis. The use of this compound as an internal standard in GC-MS methods follows the same principles of isotope dilution, correcting for variations in both the derivatization reaction efficiency and the subsequent chromatographic analysis. dphen1.com A method for the simultaneous determination of nine bisphenol analogues, including BPZ, using GC-MS has been successfully developed, demonstrating the feasibility of this approach.
Derivatization is a critical step in the GC-MS analysis of bisphenols. The process involves chemically modifying the polar hydroxyl groups to create less polar, more volatile, and more thermally stable derivatives. This leads to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity.
The most common derivatization strategy is silylation , where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective for this purpose. The reaction is typically fast and can often be performed at room temperature or with gentle heating.
Another widely used technique is acylation , which involves reaction with an acylating agent like acetic anhydride. This has been shown to be an efficient derivatization method for bisphenols, including BPZ, in an in-situ microextraction procedure prior to GC-MS analysis.
| Strategy | Reagent | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Silylation | BSTFA + 1% TMCS | 15 min at 70°C or 15 sec at room temp (in acetone) | |
| Silylation | BSTFA + Pyridine | 15 min at room temperature | |
| Acylation | Acetic Anhydride | In-situ during microextraction, room temperature. | |
| Acylation | Pentafluorobenzoyl chloride (PFBOCl) | Analysis by GC-MS in NCI mode. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Utilizing this compound
Quantitative Analysis by Electron Ionization (EI) and Chemical Ionization (CI)
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in gas chromatography-mass spectrometry (GC-MS) for the analysis of bisphenols. shimadzu.com
Electron Ionization (EI): EI is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules. shimadzu.comuni-saarland.de This high energy often leads to extensive fragmentation of the analyte molecules. While these fragment ions provide valuable structural information, the molecular ion peak may be weak or absent, which can complicate identification. uni-saarland.de Despite this, EI is known for producing reproducible and stable mass spectra, making it suitable for library searches and both qualitative and quantitative analysis. shimadzu.com
Chemical Ionization (CI): In contrast, CI is a "softer" ionization method that involves gas-phase ion-molecule reactions. uni-saarland.de A reagent gas, such as methane (B114726) or ammonia, is introduced into the ion source, where it is ionized by the electron beam. These reagent gas ions then react with the analyte molecules, typically through proton transfer, resulting in less fragmentation and a more prominent protonated molecule ([M+H]+). shimadzu.comuni-saarland.de This makes CI particularly useful for determining the molecular weight of the analyte. shimadzu.com For bisphenols that are not easily ionized by other methods like electrospray ionization (ESI), such as non-sulfone-containing bisphenols, CI and another alternative, atmospheric pressure photoionization (APPI), have been shown to significantly enhance ionization and allow for sensitive detection without the need for derivatization. dphen1.com
The choice between EI and CI depends on the specific analytical goals. EI is favored for structural elucidation due to its detailed fragmentation patterns, while CI is preferred when preserving the molecular ion is crucial for accurate mass determination.
Rigorous Method Validation and Quality Control Protocols
The validation of analytical methods is essential to ensure that the data generated is accurate, reliable, and reproducible. This process involves a series of experiments to assess various performance characteristics of the method.
Assessment of Matrix Effects in Diverse Sample Types
Biological and environmental samples are complex mixtures containing numerous components that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. unam.mxewadirect.com These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. ewadirect.com In the analysis of bisphenols in aquatic products, for instance, high levels of phospholipids (B1166683) are a primary cause of matrix effects, as they can co-elute with the analytes and affect their ionization. ewadirect.com
To compensate for these matrix effects, isotopically labeled internal standards, such as this compound, are employed. unam.mximeko.org Because the internal standard has a similar chemical structure and chromatographic behavior to the analyte, it is affected by the matrix in a similar way. mdpi.com By comparing the signal of the analyte to that of the known concentration of the internal standard, accurate quantification can be achieved despite matrix interferences. imeko.org Studies have shown that using deuterated labeled standards like d6-BPA can successfully compensate for matrix effects in samples like canned tomatoes, where ion suppression was observed to be between 75.2% and 89.0%. imeko.org
Determination of Method Accuracy and Precision in Research Matrices
Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. nih.gov Both are critical parameters in method validation.
Accuracy is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked amount that is measured (recovered) indicates the accuracy of the method. Acceptable accuracy is typically defined as being within 80-120% recovery. nih.gov For example, a method for analyzing bisphenols in human plasma demonstrated mean recoveries of 84.6% to 99.44% at different concentrations. plos.org
Precision is evaluated by analyzing multiple replicates of the same sample and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.govmdpi.com Precision is typically assessed at two levels: within-day precision (repeatability) and between-day precision (intermediate precision). dphen1.com For instance, a validated method for urinary bisphenols reported within-day precision (%RSD) between 4.1% and 6.3%, and between-day precision (%RSD) of ≤8.1%. dphen1.com Generally, an RSD of less than 15% is considered acceptable, with up to 20% being permissible at the limit of quantification. nih.gov
Table 1: Example of Accuracy and Precision Data for Bisphenol Analysis in Human Urine
| Quality Control Level | Concentration (ng/mL) | Within-Day Precision (%RSD) | Within-Day Trueness (%) | Between-Day Precision (%RSD) | Between-Day Trueness (%) |
| LLOQ-QC | 0.1 | 6.3 | 102.9 | 8.1 | 93.8 |
| L-QC | 0.5 | 5.2 | 101.5 | 7.5 | 98.6 |
| M-QC | 50 | 4.1 | 100.8 | 6.9 | 100.2 |
| H-QC | 150 | 4.8 | 101.2 | 7.2 | 100.8 |
| Data adapted from a study on the determination of Bisphenol A in human urine using d6-BPA as an internal standard. dphen1.com |
Establishment of Method Detection and Quantification Limits for Bisphenol Z
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. fda.govnih.gov
These limits are crucial for determining the sensitivity of an analytical method. For instance, a GC-MS/MS method for analyzing various bisphenols in paper products reported LODs ranging from 0.23 to 2.70 µg/kg and LOQs from 0.78 to 9.10 µg/kg. researchgate.net Another study using LC/ESI-MS/MS for BPA in human urine calculated an LOD of 0.03 ng/mL and an LOQ of 0.10 ng/mL. dphen1.com The determination of these limits is a key part of method validation, ensuring the method is suitable for its intended purpose of detecting and quantifying trace levels of compounds like Bisphenol Z. unam.mx
Table 2: Detection and Quantification Limits for Bisphenols in Various Matrices
| Analyte(s) | Matrix | Method | LOD | LOQ |
| BPA, BPF, BPS | Urine | HPLC-MS/MS | 0.01, 0.07, 0.001 µg/L | Not Specified |
| BPA | Human Plasma | GC-MS | Not Specified | 1 ng/mL |
| BPA | Canned Tuna | Not Specified | 2.01 ng/g | 5.02 ng/g |
| BPA | Surface Water | A-TEEM-PLS | 3.512 µM | 11.708 µM |
| Data compiled from multiple research studies. nih.govmdpi.comfda.govnih.gov |
Recovery Studies and Robustness Evaluation
Recovery studies are fundamental to assessing the accuracy of an analytical method by determining the efficiency of the extraction process. plos.org This is done by comparing the analytical response of an extract of a spiked sample with the response of a standard solution containing the analyte at the same concentration. Mean recoveries of bisphenols from spiked urine samples have been reported to be higher than 94%. dphen1.com
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. While specific robustness data for this compound is not detailed in the provided context, the high recovery and precision data from methods using similar deuterated standards suggest a high degree of robustness. dphen1.comdphen1.com For example, a method for BPA analysis using d6-BPA surrogates showed consistent recoveries, which contributed to the method's robustness and confidence. dphen1.com
Application of this compound as an Internal Standard in Research Studies
Isotopically labeled compounds like this compound are considered ideal internal standards for mass spectrometry-based quantitative analysis. unam.mxmdpi.com Their use is crucial for correcting for the loss of analyte during sample preparation and for compensating for matrix effects that can cause ion suppression or enhancement. imeko.orgdphen1.com
This compound, being the deuterium-labeled form of Bisphenol Z, is chemically almost identical to the unlabeled analyte. medchemexpress.commedchemexpress.com When added to a sample at a known concentration at the beginning of the analytical procedure, it experiences similar extraction efficiencies and ionization responses as the target analyte. mdpi.com By using the ratio of the analyte peak area to the internal standard peak area for quantification (a technique known as isotope dilution), highly accurate and precise results can be obtained. researchgate.net
The use of deuterated internal standards like d6-BPA is a well-established practice in numerous research studies for the determination of bisphenols in a wide range of matrices, including human urine, plasma, serum, and environmental samples. imeko.orgnih.govmdpi.comdphen1.comresearchgate.netgdut.edu.cn This approach ensures the reliability of biomonitoring data and the accurate assessment of human exposure to these compounds. unam.mx
Compensation for Sample Preparation Variability
The journey from a raw sample—be it human serum, urine, or an environmental sludge—to a final, quantifiable extract is fraught with potential for analyte loss. unam.mx Sample preparation procedures such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various clean-up steps are necessary to remove interfering substances from the complex sample matrix. researchgate.net However, during these multi-step processes, a portion of the target analyte, Bisphenol Z, can be inadvertently lost. This loss is often inconsistent from sample to sample, leading to high variability and inaccurate results.
The application of this compound as an internal standard is the gold standard for correcting this variability. The principle of isotope dilution mass spectrometry (IDMS) dictates that a precise and known quantity of the isotopically labeled standard (this compound) is added to the sample at the very beginning of the analytical process. db-thueringen.demdpi.com Because this compound has nearly identical physicochemical properties to the native BPZ, it experiences the same degree of loss during every subsequent preparation step, including extraction, evaporation, and reconstitution. sci-hub.se
When the final extract is analyzed using mass spectrometry, the instrument detects and measures both the native BPZ and the heavier this compound. Since both compounds were lost in the same proportion, the ratio of their measured signals remains constant and directly reflects the initial ratio in the sample after the standard was added. By knowing the exact amount of this compound initially added and measuring the final signal ratio, analysts can calculate the original concentration of the native Bisphenol Z with high accuracy, effectively nullifying any errors introduced by sample preparation losses. nih.gov This approach ensures that quantification is reliable even with low or variable recovery rates. sci-hub.se
Table 1: Hypothetical Example of Analyte Recovery Correction Using this compound This table illustrates how the internal standard compensates for analyte loss during sample preparation.
| Parameter | Sample A (High Recovery) | Sample B (Low Recovery) |
|---|---|---|
| Initial BPZ Concentration | 10 ng/mL | 10 ng/mL |
| Spiked BPZ-d6 Concentration | 10 ng/mL | 10 ng/mL |
| Sample Prep Recovery Rate | 90% | 60% |
| Measured BPZ post-prep | 9 ng/mL | 6 ng/mL |
| Measured BPZ-d6 post-prep | 9 ng/mL | 6 ng/mL |
| Measured Analyte/IS Ratio | 1.0 | 1.0 |
| Calculated Initial BPZ | 10 ng/mL | 10 ng/mL |
Correction for Instrumental Response Fluctuations
Beyond sample preparation, another potential source of error is the analytical instrument itself. Instrumental response can drift or fluctuate during the course of an analytical run, which may consist of many samples analyzed over several hours. nih.gov These fluctuations can be caused by variations in the ionization efficiency of the mass spectrometer's source or minor changes in detector sensitivity. diva-portal.org Such drift can lead to systematic errors, where the instrument's response to the same concentration of an analyte changes over time.
This compound is instrumental in correcting for these temporal variations. When the sample extract is injected into the liquid chromatography-mass spectrometry (LC-MS) system, Bisphenol Z and this compound travel through the system and are detected at nearly the same time. Any fluctuation in the instrument's performance will affect both the analyte and its deuterated standard equally. dphen1.com For instance, if the detector's sensitivity momentarily decreases by 5%, the signal for both BPZ and BPZ-d6 will decrease by 5%.
Because the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, these proportional changes are cancelled out. researchgate.net This ratiometric measurement provides a stable and normalized response that is independent of most instrumental drift, ensuring that the results are precise and comparable across a long sequence of samples. The use of a stable isotope-labeled internal standard like this compound is therefore considered the most robust method for achieving high-quality, reproducible data in quantitative mass spectrometry. acs.org
Mechanistic Investigations Utilizing Bisphenol Z D6 As a Tracer
Elucidation of Biotransformation Pathways in In Vitro Systems and Animal Models
The study of how Bisphenol Z is processed within biological systems is significantly enhanced by the use of its deuterated analogue. BPZ-d6 allows for the unambiguous tracking of the compound and its metabolic byproducts through various in vitro and in vivo models.
Research into the biotransformation of BPZ has identified several metabolites, particularly through microbial degradation. In a study involving the biphenyl-degrading bacterium Cupriavidus basilensis, BPZ was converted into multiple transformation products. nih.gov The use of BPZ-d6 in such experiments would facilitate the precise identification of these metabolites against a complex biological background, analogous to how deuterated BPA analogues have been used to confirm metabolite structures. dphen1.com
The bacterium C. basilensis was found to transform BPZ into four distinct products, demonstrating its metabolic versatility towards various bisphenol structures. nih.gov
Interactive Table: BPZ Transformation by Cupriavidus basilensis
| Parent Compound | Transforming Organism | Number of Metabolites Identified | Extent of Transformation (216 h) |
|---|---|---|---|
| Bisphenol Z (BPZ) | Cupriavidus basilensis | 4 | Data not specified, but transformation confirmed nih.gov |
| Bisphenol A (BPA) | Cupriavidus basilensis | - | > BPE, BPF nih.gov |
| Bisphenol B (BPB) | Cupriavidus basilensis | 4 | > BPE, BPF nih.gov |
| Bisphenol E (BPE) | Cupriavidus basilensis | 3 | < BPB, BPA nih.gov |
In human liver cytosol, the sulfation of BPA and BPS was found to follow Michaelis–Menten kinetics, while BPF sulfation followed a substrate inhibition model. researchgate.net The use of BPZ-d6 would be essential for accurately determining the kinetic parameters (such as Kₘ and Vₘₐₓ) of BPZ conjugation, as it would allow for precise measurement without interference from any pre-existing native BPZ. nih.gov This methodology has been successfully applied in pharmacokinetic studies of BPA-d6. researchgate.netresearchgate.net
Interactive Table: Comparative Sulfation Kinetics of Various Bisphenols in Human Liver Cytosol
| Compound | Kinetic Model | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) |
|---|---|---|---|
| Bisphenol A (BPA) | Michaelis-Menten | 2.3 | 114 |
| Bisphenol S (BPS) | Michaelis-Menten | 11.2 | 118 |
| Bisphenol F (BPF) | Substrate Inhibition | 1.1 | 145 |
Source: Adapted from Karrer et al., 2021. researchgate.net
These data show that while sulfation rates can be comparable among bisphenols, their affinities for the metabolizing enzymes can differ significantly. researchgate.net
Oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes, represents another key biotransformation route for bisphenols. nih.gov This can lead to the formation of hydroxylated derivatives and other metabolites. nih.govntu.edu.sg For instance, the bacterium Cupriavidus basilensis has been shown to produce several transformation products from BPZ, likely involving oxidative pathways. nih.gov Similarly, studies on BPA have identified oxidative metabolites like 3-hydroxy BPA and BPA o-quinone. nih.gov The use of stable isotope-labeled compounds like BPA-d6 has been crucial in elucidating complex metabolic pathways, including the formation of dimers through oxidative processes. dphen1.com Applying BPZ-d6 in similar in vitro assays with liver microsomes or recombinant CYP enzymes would enable definitive characterization of its oxidative metabolites. dphen1.comnih.gov
Tracing Environmental Fate and Transformation Processes of Bisphenol Z
Understanding how BPZ behaves and transforms in the environment is crucial for assessing its ecological impact. BPZ-d6 serves as an invaluable tool for tracing these processes, allowing researchers to monitor its degradation and movement through different environmental compartments with high specificity. cas.cn
Abiotic processes, including photolysis (degradation by light) and hydrolysis (reaction with water), contribute to the breakdown of bisphenols in the environment. iue.ac.cn For BPA, indirect photolysis, sensitized by dissolved organic matter, is a more significant degradation pathway than direct photolysis. nih.gov The half-life of BPA can be significantly reduced in the presence of photosensitizers. nih.gov While specific studies on BPZ photolysis are limited, it is expected to undergo similar abiotic degradation. mdpi.comscispace.com Hydrolysis is also a potential degradation route for bisphenols in aquatic environments. iue.ac.cn Using BPZ-d6 in controlled microcosm experiments would allow for precise measurement of its degradation rates via these abiotic pathways, distinguishing the experimental compound from any background contamination. cas.cn
Biodegradation by microorganisms is a primary mechanism for the removal of bisphenols from soil and water. typeset.iocore.ac.uk Studies have demonstrated the capability of various bacteria to degrade these compounds. typeset.io Research on the biodegradation of BPZ in the water of Taihu Lake, China, found that it was susceptible to microbial breakdown, with half-lives varying between seasons. researchgate.net The presence of humic acids was found to promote the disappearance of BPZ from the water, although it decreased the rate of biodegradation itself. researchgate.net In another study, the bacterium Cupriavidus basilensis was shown to effectively transform not only BPZ but also a range of other bisphenol analogues. nih.gov
The use of BPZ-d6 in such environmental studies would be critical for tracking the specific metabolic pathways employed by microbial communities and for accurately quantifying degradation rates in complex matrices like soil, sediment, and natural waters. cas.cn
Interactive Table: Environmental Biodegradation of Bisphenol Z
| Environment | Key Factor | Finding | Half-life (t½) |
|---|---|---|---|
| Taihu Lake Water (Autumn) | Microbial Degradation | Biodegradation observed | 34-75 days (for a group including BPZ) researchgate.net |
| Taihu Lake Water (Summer) | Microbial Degradation | Higher biodegradation than in autumn | 12-72 days (for a group including BPZ) researchgate.net |
Sorption and Leaching Dynamics in Environmental Matrices
No data is available in the scientific literature for this section.
Assessment of Environmental Transport and Distribution Using Tracer Approaches
No data is available in the scientific literature for this section.
Comparative Research and Broader Impacts of Bisphenol Z D6 in Bisphenol Science
Comparative Methodological Performance of Bisphenol Z-d6 with Other Deuterated Bisphenol Analogs (e.g., BPA-d6, BPS-d8)
In quantitative analytical chemistry, particularly for trace-level analysis of contaminants like bisphenols, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known quantity of a deuterated analog to a sample at the beginning of the analytical process. msacl.org Because the SIL-IS is chemically and physically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and chromatographic analysis, and exhibits the same response in the mass spectrometer's ion source. This allows for highly accurate and precise correction of the native analyte's signal, effectively compensating for matrix effects and procedural variability. msacl.orgmdpi.com
The ideal SIL-IS is the deuterated version of the specific analyte being measured. Therefore, this compound is the most suitable internal standard for the quantification of Bisphenol Z (BPZ). However, in practice, analytical methods are often developed to measure a wide range of bisphenol analogs simultaneously. dphen1.com In these multi-analyte methods, it is common to use one or two of the most widely available and studied deuterated standards, such as Bisphenol A-d6 (BPA-d6), Bisphenol A-d16 (BPA-d16), or Carbon-13 labeled Bisphenol A (¹³C₁₂-BPA), to quantify the entire suite of bisphenols. mdpi.commdpi.com For instance, studies have successfully used BPA-d16 as an internal standard for the analysis of multiple bisphenols, including BPZ. mdpi.com
| Property | This compound | Bisphenol A-d6 | Bisphenol S-d8 |
| Molecular Formula | C₁₈H₁₄D₆O₂ | C₁₅H₁₀D₆O₂ | C₁₂H₂D₈O₄S |
| Molecular Weight | 274.39 g/mol | 234.31 g/mol | 258.33 g/mol |
| Analyte Match | Bisphenol Z (BPZ) | Bisphenol A (BPA) | Bisphenol S (BPS) |
| Common Use | IS for BPZ | IS for BPA and other bisphenols | IS for BPS |
Insights Gained into Structure-Activity Relationships of Bisphenols through Deuterated Tracers
Understanding the structure-activity relationship (SAR) of bisphenols is crucial for assessing their potential biological effects, including endocrine disruption. SAR studies investigate how a chemical's structure relates to its metabolic fate (pharmacokinetics) and its interaction with biological targets (pharmacodynamics). nih.govnih.gov Deuterated tracers are exceptionally valuable in these investigations, particularly for pharmacokinetic studies. medchemexpress.com By administering a deuterated version of a compound, researchers can distinguish the administered dose from any pre-existing background levels of the non-deuterated compound in the subject, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgnih.gov
Extensive pharmacokinetic studies have been conducted on Bisphenol A using deuterated BPA (d6-BPA). These tracer studies have provided critical insights, demonstrating that BPA is rapidly metabolized and excreted in urine, primarily as glucuronide and sulfate (B86663) conjugates, with less than 1% remaining as the unconjugated, active form in the blood. nih.govnih.govresearchgate.net Similar pharmacokinetic studies using deuterated Bisphenol S (BPS-d8) have been performed to understand its metabolic profile in comparison to BPA. researchgate.net
While specific in-vivo pharmacokinetic studies using this compound as a tracer are not widely published, its purpose is precisely for such applications. medchemexpress.com In-vitro studies have confirmed that BPZ, like other bisphenol analogs, undergoes metabolic transformation in human liver microsomes, forming hydroxylated metabolites and other products. nih.gov The availability of BPZ-d6 enables future research to precisely delineate the in-vivo ADME of Bisphenol Z. This would allow scientists to determine key parameters such as its bioavailability, half-life, and the extent of its conjugation, providing essential data for understanding its structure-activity relationship and for human health risk assessment. frontiersin.orgnih.gov
Contributions to the Development of Analytical Reference Materials for Bisphenol Quantification
The availability of high-purity, certified analytical reference materials is a cornerstone of accurate and reliable chemical measurement. This compound contributes directly to this field by serving as a stable isotope-labeled reference material for the quantification of BPZ. medchemexpress.com Reputable suppliers of chemical standards offer BPZ-d6, ensuring that researchers have access to a well-characterized material for use as an internal standard.
The primary role of BPZ-d6 as a reference material is to enable the isotope dilution technique in mass spectrometry (e.g., LC-MS/MS or GC-MS). This method is widely regarded as the most reliable for quantifying trace organic contaminants in complex matrices like food, environmental samples, and biological fluids (urine, blood). mdpi.com By providing a compound with a known purity and isotopic enrichment, reference material manufacturers allow laboratories to prepare internal standard solutions of a precise concentration. The use of these standards is critical for method validation, ensuring that analytical results are accurate, reproducible, and comparable across different laboratories. researchgate.net
The development and commercial availability of BPZ-d6 as an analytical standard facilitates regulatory monitoring and academic research into the occurrence, fate, and toxicology of Bisphenol Z, an analog that has been detected in various products and environmental compartments. mdpi.commdpi.com Without such reference materials, achieving the low detection limits and high certainty required for modern exposure science would be significantly more challenging.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2733972-12-6 |
| Molecular Formula | C₁₈D₆H₁₄O₂ |
| Molecular Weight | 274.39 g/mol |
| Intended Use | Analytical Reference Material, Internal Standard |
| Typical Purity | >95% |
Emerging Research Avenues and Future Perspectives for Bisphenol Z D6
Integration with Non-Targeted and Suspect Screening Workflows in Chemical Analysis
Modern environmental and toxicological analysis is increasingly moving beyond traditional targeted methods, which look for a limited list of known compounds. Instead, researchers are adopting non-targeted screening (NTS) and suspect screening analysis (SSA) to obtain a more comprehensive view of the chemical landscape in a given sample. nih.govnorman-network.net These approaches utilize high-resolution mass spectrometry (HRMS) to detect and tentatively identify a wide array of both unexpected chemicals (NTS) and known environmental contaminants (SSA) in complex matrices like water, soil, and biological tissues. nih.govresearchgate.netmst.dk
The integration of Bisphenol Z-d6 into these advanced workflows is critical for data quality and confidence in identification. In suspect screening, where a list of potential compounds is screened for, BPZ-d6 serves as an internal standard to accurately quantify its native analogue, BPZ. researchgate.netchemrxiv.org More broadly, in both NTS and SSA, the inclusion of a suite of isotopically labeled standards, including BPZ-d6, is crucial for quality control. It helps to assess the performance of the analytical method, normalize data, and reduce the rate of false positive or false negative findings that can arise from instrumental variability or matrix-induced signal suppression or enhancement. mst.dk
The ubiquitous nature of some bisphenols, particularly BPA, in laboratory environments presents a significant risk of background contamination, which can lead to false positive results, especially at trace levels. dphen1.comnih.gov Using deuterated standards like this compound as an internal standard or in spiking experiments allows researchers to distinguish between the analyte of interest and any background contamination, a critical advantage for generating reliable data in these exploratory screening methods. dphen1.comacs.org
Table 1: Role of this compound in Advanced Analytical Workflows
| Workflow Type | Role of this compound | Key Benefit |
|---|---|---|
| Suspect Screening Analysis (SSA) | Internal Standard for BPZ Quantification | Accurate measurement of a known potential contaminant. researchgate.net |
| Non-Targeted Screening (NTS) | Quality Control & Performance Standard | Ensures data reliability and comparability across different samples and batches. mst.dk |
| Both SSA and NTS | Contamination Tracer | Differentiates analytically introduced contamination from the authentic sample signal. dphen1.comnih.gov |
| Both SSA and NTS | Matrix Effect Correction | Compensates for signal suppression or enhancement from co-eluting matrix components. dphen1.com |
Applications in Advanced Exposomics and Metabolomics Research
Exposomics aims to capture the totality of environmental exposures, including pollutants, throughout an individual's life. alfa-chemistry.combiorxiv.org Metabolomics involves the comprehensive study of metabolites in biological systems to understand physiological states and responses to external stimuli. medchemexpress.comsemanticscholar.org Both fields rely heavily on advanced analytical techniques, primarily HRMS, where stable isotope-labeled standards like this compound are essential for generating high-quality, quantitative data. alfa-chemistry.combiorxiv.orgnih.gov
In exposomics, BPZ-d6 is used as an internal standard in human biomonitoring studies to precisely measure the concentration of BPZ in biological matrices such as urine, blood, and tissue. alfa-chemistry.com This accurate quantification is fundamental for assessing human exposure levels, identifying populations at higher risk, and studying the links between exposure to specific bisphenol analogues and health outcomes. The use of such standards allows for the creation of robust datasets that can track exposure dynamics over time. biorxiv.org
In the field of metabolomics, deuterated compounds serve as powerful tracers to investigate the biotransformation and metabolic fate of xenobiotics. medchemexpress.comsemanticscholar.org Organisms can be exposed to this compound to track its absorption, distribution, metabolism, and excretion. nih.govacs.org A significant advantage of this approach is the ability to distinguish between the parent compound and its metabolites. For instance, studies with deuterated BPA have successfully measured both the biologically active free form and the metabolically deactivated conjugated forms (e.g., glucuronides), a distinction critical for assessing toxicological potential. dphen1.comnih.gov A similar approach using BPZ-d6 would enable researchers to elucidate the specific metabolic pathways of BPZ, identify its major metabolites, and understand how the body processes this BPA substitute.
Novel Contributions to Understanding Global Chemical Cycling and Fate of Bisphenols
Understanding how bisphenols move through and persist in the environment is crucial for assessing ecological risks. Bisphenols are considered pseudo-persistent micropollutants, commonly detected in wastewater, surface water, and sewage sludge. mdpi.comdb-thueringen.de Wastewater treatment plants (WWTPs) are significant point sources of bisphenols entering the environment. mdpi.com Stable isotope-labeled standards like this compound are invaluable tools for conducting fate and transport studies.
By "spiking" environmental samples such as soil, water, or sludge with a known amount of BPZ-d6, researchers can trace its journey through various environmental compartments and processes. mdpi.comacs.org This methodology allows for the precise differentiation between the added compound and any pre-existing, native BPZ, which is often present as background contamination. acs.org Consequently, scientists can accurately calculate degradation rates, determine removal efficiencies in WWTPs, and identify transformation products that may be formed during biological or chemical degradation processes. mdpi.comdb-thueringen.denih.gov Studies using deuterated BPA have demonstrated that it can be removed under certain anaerobic conditions in WWTPs, and this approach helps to confirm whether removal is due to degradation or simple adsorption to sludge. mdpi.comdb-thueringen.de Applying this technique with BPZ-d6 will provide crucial data on the environmental persistence and behavior of this specific BPA alternative, contributing to more accurate environmental risk assessments.
Q & A
Q. What are the foundational physicochemical properties of Bisphenol Z-d6 that researchers must consider in experimental design?
Methodological Answer: Prior to experimental work, researchers should characterize properties such as solubility (in polar/nonpolar solvents), thermal stability, and spectroscopic signatures (e.g., NMR, IR). These properties inform solvent selection, storage conditions, and analytical techniques. For reproducibility, use standardized protocols for measurement (e.g., ASTM methods) and cross-reference data against deuterated analogs like Bisphenol A-d6 to validate accuracy .
Q. How can researchers optimize detection and quantification methods for this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for high sensitivity. Validate methods using matrix-matched calibration standards to account for ion suppression/enhancement. Include quality controls (spiked recoveries, blanks) to ensure precision (<15% RSD) and limit of detection (LOD) below regulatory thresholds .
Q. What are the ethical and safety protocols for handling this compound in laboratory settings?
Methodological Answer: Follow OSHA guidelines for chemical handling: use fume hoods, PPE (gloves, lab coats), and secondary containment. Conduct a risk assessment addressing potential endocrine-disrupting effects. Institutional Review Board (IRB) approval is mandatory for studies involving human tissue exposure .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the endocrine-disrupting mechanisms of this compound across in vitro and in vivo models?
Methodological Answer: Apply a tiered testing strategy:
In vitro: Use reporter gene assays (e.g., ER/AR transactivation) to identify receptor interactions.
In vivo: Conduct dose-response studies in model organisms (e.g., zebrafish embryos) to assess developmental toxicity.
Data Integration: Employ systems biology tools (e.g., pathway analysis) to resolve discrepancies between molecular and organism-level effects .
Q. What methodological frameworks are suitable for studying the environmental fate and degradation pathways of this compound?
Methodological Answer: Combine experimental and computational approaches:
- Experimental: Simulate photolysis/hydrolysis under controlled UV and pH conditions; analyze metabolites via high-resolution mass spectrometry (HRMS).
- Computational: Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential.
Align with the PECO framework (Population, Exposure, Comparator, Outcome) to structure hypotheses .
Q. How can researchers design a factorial experiment to evaluate the synergistic effects of this compound with co-pollutants (e.g., microplastics)?
Methodological Answer: Adopt a 2x2 factorial design :
- Independent Variables: this compound concentration (low/high) × microplastic concentration (low/high).
- Dependent Variables: Oxidative stress biomarkers (e.g., SOD activity, lipid peroxidation).
Use ANOVA with interaction terms to identify synergies. Include a power analysis to determine sample size adequacy .
Q. What strategies address reproducibility challenges in this compound studies, particularly batch-to-batch variability in deuterated compounds?
Methodological Answer:
- Synthesis Validation: Confirm deuteration efficiency (>98%) via mass spectrometry and NMR.
- Batch Controls: Include internal reference samples in each experiment to normalize inter-batch variability.
- Open Science Practices: Share raw spectra and synthesis protocols in supplementary materials .
Theoretical and Conceptual Frameworks
Q. How can a theoretical framework guide mechanistic studies on this compound’s role in epigenetic modulation?
Methodological Answer: Anchor the study in the Developmental Origins of Health and Disease (DOHaD) hypothesis. Design experiments to test DNA methylation changes (e.g., bisulfite sequencing) in exposed models. Link findings to broader theories of transgenerational epigenetic inheritance .
Q. What conceptual models are effective for integrating multi-omics data (transcriptomics, metabolomics) in this compound toxicity research?
Methodological Answer: Use adverse outcome pathways (AOPs) to map molecular initiating events (e.g., receptor binding) to apical outcomes (e.g., reproductive toxicity). Apply network analysis tools (e.g., Cytoscape) to visualize cross-omics interactions .
Data Analysis and Interpretation
Q. How should researchers statistically analyze non-linear dose-response relationships observed in this compound exposure studies?
Methodological Answer: Fit data to Hill or Weibull models using nonlinear regression. Compare model fits via Akaike Information Criterion (AIC). Report EC₅₀ values with 95% confidence intervals .
Q. What criteria should guide the selection of confounding variables in epidemiological studies on this compound exposure?
Methodological Answer: Apply the DAG (Directed Acyclic Graph) approach to identify covariates (e.g., age, diet) that bias exposure-outcome associations. Use multivariable regression with backward elimination to adjust for confounders .
Q. Key Data Considerations for this compound Studies
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Purity | HPLC-UV/DAD | ≥99% purity, no co-eluting peaks |
| Stability | Accelerated stability testing (ICH) | Degradation <5% over 6 months |
| Receptor Binding | Competitive binding assays | IC₅₀ reported with 95% CI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
